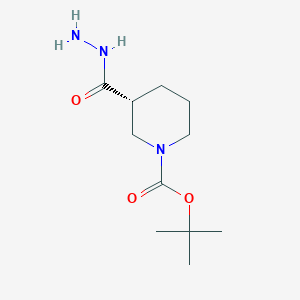

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Description

Properties

IUPAC Name |

tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABYYYLRDBQJTK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Boc-piperidine-3-carboxylic acid hydrazide: A Chiral Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, a valuable chiral building block in medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, offering insights grounded in established chemical principles and supported by authoritative references. This document is designed to empower researchers to effectively utilize this versatile molecule in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for targeting a diverse range of biological macromolecules. The introduction of a carboxylic acid hydrazide at the 3-position of the piperidine ring, particularly in the (R)-enantiomeric form, provides a synthetically versatile handle for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and solubility in organic solvents, facilitating its use in a wide range of chemical transformations.[1]

This guide will explore the fundamental chemical properties of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, providing a robust foundation for its application in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Physicochemical Properties

The key physicochemical properties of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide are summarized in the table below. These values are a combination of computed data from reliable sources and typical ranges observed for similar compounds.

| Property | Value | Source |

| IUPAC Name | tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate | [2] |

| CAS Number | 1002359-83-2 | [2][3] |

| Molecular Formula | C₁₁H₂₁N₃O₃ | [2] |

| Molecular Weight | 243.30 g/mol | [2] |

| Appearance | Expected to be a white to off-white solid | General knowledge |

| Purity | ≥97.0% (commercially available) | [3] |

| XLogP3 | 0.1 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

Note: Some properties are computed and should be considered as estimates.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of the chiral center and the conformational flexibility of the piperidine ring. Key expected signals include:

-

A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector.

-

A series of multiplets in the range of 1.5-3.8 ppm corresponding to the protons of the piperidine ring. The proton at the C3 position, being adjacent to the chiral center and the carbonyl group, will likely appear as a distinct multiplet.

-

Broad signals corresponding to the -NH- and -NH₂ protons of the hydrazide group, which may be exchangeable with D₂O. The chemical shift of these protons can vary depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon framework. Expected signals include:

-

A signal around 28 ppm for the three equivalent methyl carbons of the tert-butyl group.

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

Signals in the range of 25-55 ppm for the carbons of the piperidine ring.

-

A signal for the carbonyl carbon of the Boc group around 155 ppm.

-

A signal for the carbonyl carbon of the hydrazide group around 170-175 ppm.

-

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present:

-

N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the -NH₂ group of the hydrazide. A broader band may also be present for the -NH- proton.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the C-H bonds of the piperidine ring and the tert-butyl group.

-

C=O stretching: Two strong absorption bands are expected for the carbonyl groups. The Boc carbonyl will likely appear around 1680-1700 cm⁻¹, while the hydrazide carbonyl will be at a slightly lower frequency, around 1650-1670 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 244.31. Common fragmentation patterns for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[4]

Synthesis and Purification

The synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide typically starts from the commercially available (R)-1-Boc-piperidine-3-carboxylic acid. The conversion of a carboxylic acid to a hydrazide is a standard and reliable transformation in organic synthesis.

Synthetic Workflow

The overall synthetic strategy involves the activation of the carboxylic acid followed by nucleophilic acyl substitution with hydrazine.

Caption: General workflow for the synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for hydrazide synthesis.[5][6]

Step 1: Esterification of (R)-1-Boc-piperidine-3-carboxylic acid

-

Rationale: Conversion of the carboxylic acid to an ester, typically a methyl or ethyl ester, facilitates purification and subsequent reaction with hydrazine.

-

To a solution of (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in methanol or ethanol (5-10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the corresponding ester.

Step 2: Hydrazinolysis of the Ester

-

Rationale: The ester is converted to the hydrazide by reaction with hydrazine hydrate. This is a highly efficient and clean reaction.

-

Dissolve the ester from the previous step (1.0 eq) in a suitable solvent such as ethanol or isopropanol (5-10 volumes).

-

Add hydrazine hydrate (3-5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Purification

The crude product can be purified by either recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system for recrystallization would likely be a mixture of a good solvent (e.g., ethyl acetate, isopropanol) and a poor solvent (e.g., hexanes, diethyl ether).

-

Column Chromatography: If recrystallization is not effective, purification can be achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol.

Reactivity and Synthetic Applications

The synthetic utility of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide stems from the reactivity of the hydrazide moiety and the ability to deprotect the piperidine nitrogen.

Reactivity of the Hydrazide Group

The hydrazide functional group is a versatile precursor for the synthesis of various heterocyclic systems, which are of great interest in medicinal chemistry.

Caption: Key reactions of the hydrazide functionality for the synthesis of important heterocycles.

-

Formation of Hydrazones: The hydrazide readily condenses with aldehydes and ketones to form stable hydrazones. This reaction is often the first step in the synthesis of more complex heterocyclic systems.

-

Synthesis of Pyrazoles: Reaction with 1,3-dicarbonyl compounds or their equivalents provides access to substituted pyrazoles, a common motif in bioactive molecules.

-

Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles: Cyclization reactions of the hydrazide with various reagents can lead to the formation of five-membered aromatic heterocycles like oxadiazoles and thiadiazoles.

-

Formation of N-Acylsulfonohydrazides: Reaction with sulfonyl chlorides yields N-acylsulfonohydrazides, which are precursors to various other functional groups.

Deprotection of the Boc Group

The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent.[7] This deprotection unmasks the piperidine nitrogen, allowing for further functionalization at this position.

Caption: Acid-catalyzed deprotection of the N-Boc group.

The ability to selectively deprotect the piperidine nitrogen provides an orthogonal handle for further synthetic modifications, making (R)-1-Boc-piperidine-3-carboxylic acid hydrazide a bifunctional building block.

Applications in Drug Discovery

The structural features of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide make it an attractive starting material for the synthesis of a variety of potential therapeutic agents. The piperidine scaffold is a key component of many drugs targeting the central nervous system (CNS), and the hydrazide functionality allows for its incorporation into larger molecules through stable linkages.[1]

While specific examples of marketed drugs derived directly from this starting material are not publicly documented, its utility can be inferred from the prevalence of the substituted piperidine motif in drug discovery. For instance, the synthesis of (R)-3-Boc-aminopiperidine, an important intermediate for diabetes drugs, highlights the value of chiral 3-substituted piperidines.[8] The hydrazide derivative offers an alternative and versatile handle for the construction of novel chemical entities.

Conclusion

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry, the synthetic flexibility of the hydrazide group, and the orthogonal nature of the Boc protecting group provide chemists with a powerful tool for the synthesis of complex and diverse molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the quest for new and improved therapeutics.

References

- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

- Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

-

ACS Publications. Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

-

PubChem. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. [Link]

-

Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]

-

ResearchGate. FTIR spectra of all prepared BOC-glycine and esters. [Link]

-

Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. [Link]

-

PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

- Google Patents.

-

PubChem. 4-Amino-1-Boc-piperidine. [Link]

-

SpectraBase. 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide | C11H21N3O3 | CID 29922274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1002359-83-2|(R)-1-Boc-piperidine-3-carboxylic acid hydrazide|BLD Pharm [bldpharm.com]

- 4. acdlabs.com [acdlabs.com]

- 5. connectjournals.com [connectjournals.com]

- 6. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to tert-Butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate: Structure, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate, a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a robust synthesis protocol, analytical characterization, and its role as a versatile building block in the creation of novel therapeutics.

Introduction: The Strategic Importance of Chiral Piperidines in Drug Design

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for engaging with biological targets. The introduction of chirality, as in the (3R) configuration of the title compound, further refines its utility, allowing for stereospecific interactions that can significantly enhance potency and reduce off-target effects.

The subject of this guide, tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate, combines three key functional motifs:

-

A Boc-protected piperidine ring , which ensures solubility in organic solvents and allows for controlled manipulation of the piperidine nitrogen.

-

A chiral center at the 3-position , predisposing it for stereoselective synthesis.

-

A hydrazinecarbonyl (carbohydrazide) group , a versatile functional handle for a variety of chemical transformations.

This unique combination of features makes it a valuable intermediate for the construction of complex molecular architectures, particularly in the development of enzyme inhibitors and other targeted therapies.

Physicochemical Properties and Structural Attributes

The structure of tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate is presented below:

Figure 2: General synthetic workflow.

Recommended Synthetic Protocol

This protocol is based on the well-established method of converting an ester to a hydrazide, a common and high-yielding procedure.

Step 1: Esterification of (R)-1-Boc-piperidine-3-carboxylic acid

-

To a solution of (R)-1-Boc-piperidine-3-carboxylic acid (1 equivalent) in methanol or ethanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding methyl or ethyl ester. This intermediate is often used in the next step without further purification.

Step 2: Hydrazinolysis of the Ester

-

Dissolve the crude ester from Step 1 in a suitable alcohol, such as ethanol.

-

Add an excess of hydrazine hydrate (typically 2-5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or ethyl acetate/hexanes) to afford tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate as a solid.

Causality Behind Experimental Choices:

-

Esterification as an intermediate step: Direct conversion of a carboxylic acid to a hydrazide can be achieved using coupling reagents, but the two-step process through an ester is often cleaner and avoids the formation of byproducts associated with some coupling agents. The esterification is typically high-yielding and the intermediate is easily carried forward. [1]* Use of excess hydrazine hydrate: This ensures the complete conversion of the ester to the hydrazide and helps to drive the reaction to completion.

-

Choice of solvent: Alcohols are good solvents for both the ester and hydrazine hydrate, facilitating a homogeneous reaction.

Analytical Characterization

A comprehensive characterization of tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should reveal characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), the piperidine ring protons (a complex series of multiplets), and the protons of the hydrazinecarbonyl group.

-

¹³C NMR spectroscopy will show resonances for the carbonyl carbons of the Boc group and the hydrazide, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecule [M+H]⁺ at m/z 244.1656. [2]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3300 cm⁻¹), the C=O stretching of the urethane (Boc group) at approximately 1680-1700 cm⁻¹, and the C=O stretching of the hydrazide (amide I band) around 1640-1660 cm⁻¹.

Applications in Drug Discovery

The title compound is a valuable building block for the synthesis of more complex molecules, primarily due to the reactivity of the hydrazinecarbonyl moiety. This group can readily participate in reactions to form heterocycles or act as a linker.

Synthesis of Pyrazole Derivatives

Hydrazides are common precursors for the synthesis of pyrazoles, a heterocyclic motif found in numerous bioactive compounds. The reaction of a carbohydrazide with a 1,3-dicarbonyl compound or its equivalent is a classical method for pyrazole formation. [3]

Figure 3: General scheme for pyrazole synthesis.

Role as a Linker in Bioactive Molecules

The hydrazinecarbonyl group can be further functionalized to link the piperidine scaffold to other pharmacophores. For instance, it can be acylated or reacted with isocyanates to form more complex structures.

Precursor for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

While direct evidence for the use of the title compound is not prevalent in readily available literature, its structural motif is highly relevant to the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. Many DPP-4 inhibitors feature a chiral aminopiperidine core. [4][5]The hydrazinecarbonyl group can be envisioned as a synthetic precursor to an amino group via reactions such as the Curtius rearrangement, although this would be a multi-step transformation. More directly, related 3-aminopiperidine derivatives are key intermediates in the synthesis of these drugs. [4]

Safety and Handling

As a laboratory chemical, tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound is not widely available, information on related compounds can provide guidance.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [6]* Toxicity: Hydrazine derivatives can be toxic. Handle with caution and avoid exposure. [7]* Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

Tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate is a strategically important chiral building block for drug discovery. Its synthesis from readily available starting materials is straightforward, and its hydrazinecarbonyl functional group offers a versatile handle for the construction of a wide range of molecular architectures. While specific examples of its incorporation into late-stage clinical candidates are not widely reported, its structural features make it a highly valuable tool for medicinal chemists exploring novel chemical space, particularly in the areas of enzyme inhibitors and other targeted therapies. This guide provides a solid foundation for researchers looking to utilize this compound in their synthetic endeavors.

References

- CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

-

Lazić, A. M., et al. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(11), 3378. Available at: [Link]

-

DiRocco, D. A., et al. (2017). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 21(10), 1699–1704. Available at: [Link]

-

PubChem. (n.d.). (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

Kopcsó, K., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(12), 3121. Available at: [Link]

-

Biswas, S., et al. (2014). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Organic Process Research & Development, 18(2), 343–348. Available at: [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (C11H21N3O3). Retrieved from [Link]

- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

Wang, Y., et al. (2025). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ChemistrySelect, 10(29). Available at: [Link]

-

Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 751-756. Available at: [Link]

-

Yeşilkaya, S., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 26(16), 4983. Available at: [Link]

-

Jardosh, H. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? [Question]. ResearchGate. Retrieved from [Link]

- Jubilant Ingrevia Limited. (2024). 3-[N-(tert-Butoxycarbonyl)

-

Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Retrieved from [Link]

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 3. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 4. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to (R)-1-Boc-piperidine-3-carboxylic acid hydrazide for Advanced Drug Discovery

DISCLAIMER: This document is intended for informational purposes only and should not be construed as a substitute for professional scientific guidance. All laboratory procedures should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

Executive Summary

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide, bearing the CAS number 1002359-83-2, is a chiral building block of paramount importance in contemporary medicinal chemistry. Its strategic combination of a conformationally constrained piperidine scaffold, a stereodefined center, and a versatile hydrazide functional group makes it an invaluable asset in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical attributes, a detailed, field-proven synthetic protocol, and a discussion of its applications, with a particular focus on its role in the development of innovative therapeutics. We aim to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively leverage this compound in their research endeavors.

The Piperidine Scaffold: A Privileged Element in Drug Design

The piperidine motif is a recurring feature in a multitude of FDA-approved drugs, a testament to its favorable pharmacokinetic and pharmacodynamic properties.[1] The introduction of a chiral center, as seen in the (R)-configuration of the title compound, allows for a more precise three-dimensional orientation of substituents, which is often critical for potent and selective interaction with biological targets.[1] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and allows for its selective removal under specific acidic conditions, a crucial feature in multi-step synthetic sequences.[2]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is fundamental for its effective application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1002359-83-2 | [3] |

| Molecular Formula | C11H21N3O3 | [3] |

| Molecular Weight | 243.30 g/mol | [3] |

| IUPAC Name | tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate | [3] |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO | General chemical knowledge |

Synthesis and Quality Control: A Self-Validating Protocol

The synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a well-established, two-step process commencing from the corresponding carboxylic acid. The protocol described herein is designed to be self-validating, with clear checkpoints for ensuring the quality of intermediates and the final product.

Synthetic Workflow

The synthetic strategy involves the initial esterification of (R)-1-Boc-piperidine-3-carboxylic acid to its methyl ester, followed by hydrazinolysis to yield the desired product. This approach is favored due to the high yields and ease of purification of the intermediate ester.

Figure 1. Synthetic pathway for (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid methyl ester

This procedure is adapted from the work of Matulevičiūtė, G. et al. (2021).

-

Reaction Setup: To a solution of (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (5-10 volumes), cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the stirred solution. The use of thionyl chloride is a classic and efficient method for the esterification of carboxylic acids in the presence of an alcohol.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude (R)-1-Boc-piperidine-3-carboxylic acid methyl ester.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl ester as a colorless oil.

Step 2: Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

This is a standard procedure for the conversion of esters to hydrazides.

-

Reaction Setup: Dissolve the purified (R)-1-Boc-piperidine-3-carboxylic acid methyl ester (1.0 eq) in ethanol (10 volumes).

-

Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution. The excess hydrazine ensures the complete conversion of the ester.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Isolation: After completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product is often a solid or a viscous oil.

-

Purification: Triturate the residue with a non-polar solvent such as diethyl ether or hexanes to induce precipitation of the solid product. Collect the solid by filtration, wash with the same non-polar solvent to remove any non-polar impurities, and dry under vacuum to yield (R)-1-Boc-piperidine-3-carboxylic acid hydrazide as a white to off-white solid.

Analytical Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

| Analytical Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment | Characteristic peaks for the Boc group, piperidine ring protons, and the hydrazide moiety. Absence of signals corresponding to the methyl ester or other impurities. |

| Mass Spectrometry | Molecular weight verification | Detection of the molecular ion peak corresponding to the calculated mass of C11H21N3O3. |

| Chiral HPLC | Determination of enantiomeric purity | A single major peak corresponding to the (R)-enantiomer, with the area of the (S)-enantiomer peak being minimal, indicating high enantiomeric excess. |

| Melting Point | Preliminary purity assessment | A sharp and defined melting point range. |

Applications in Drug Discovery: A Versatile Synthetic Tool

The hydrazide functionality of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a versatile handle for a variety of chemical transformations, making it a valuable building block in the synthesis of diverse and complex molecules.

Synthesis of Heterocyclic Scaffolds

Carboxylic acid hydrazides are well-established precursors for the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent in many classes of therapeutic agents. For instance, condensation of the hydrazide with 1,3-dicarbonyl compounds provides a direct route to pyrazole derivatives.

Figure 2. Condensation reaction for pyrazole synthesis.

Role in the Synthesis of DPP-4 Inhibitors

While not a direct application of the hydrazide, the closely related (R)-3-amino-1-Boc-piperidine, which can be synthesized from the subject compound, is a key intermediate in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. This highlights the importance of the (R)-1-Boc-piperidine-3-yl scaffold in constructing potent enzyme inhibitors.

Conclusion

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide stands out as a strategically important and versatile chiral building block in the arsenal of the modern medicinal chemist. Its robust and scalable synthesis, coupled with the multifaceted reactivity of the hydrazide group, provides a reliable platform for the construction of novel and complex molecular entities. The inherent chirality of the piperidine scaffold allows for the exploration of three-dimensional chemical space, a critical aspect in the design of selective and potent therapeutics. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to fully harness the potential of this valuable compound in their quest for the next generation of innovative medicines.

References

-

Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

-

Patil, S. A., Patil, R., & Miller, D. D. (2011). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry-Section B, 50(10), 1431-1437. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29922274, (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. Retrieved from [Link].

- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

-

Antonenko, T. S., & Zhestkov, V. P. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7549. [Link]

-

ResearchGate. (2004). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]

-

ACS Publications. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3215-3220. [Link]

-

Watabe, T., & Aube, J. (2002). Application of chiral building blocks to the synthesis of drugs. Chemical Society Reviews, 31(3), 143-158. [Link]

-

PubMed. (2024). Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Bulletin of the Karaganda university. (2021). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Retrieved from [Link]

Sources

Physical and chemical properties of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

An In-depth Technical Guide to (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a chiral heterocyclic building block of significant interest to researchers in drug discovery and development. Its structure uniquely combines three key features: a stereochemically defined piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a reactive hydrazide moiety. The piperidine core is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals, particularly those targeting the central nervous system.[1][2] The Boc group provides stability and allows for controlled, sequential chemical modifications, while the hydrazide functional group serves as a versatile handle for constructing a diverse array of more complex molecular architectures through reactions like condensation and cyclization. This guide offers a comprehensive overview of its core physical and chemical properties, synthesis, and applications, providing a critical resource for scientists leveraging this compound in their research.

Section 1: Physicochemical and Structural Properties

The foundational characteristics of a molecule dictate its handling, reactivity, and formulation potential. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a stable, solid compound under standard laboratory conditions.

Core Data and Identifiers

A summary of the key physicochemical properties is presented below for quick reference. These values are critical for experimental design, from calculating molar equivalents to selecting appropriate analytical techniques.

| Property | Value | Source |

| IUPAC Name | tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate | [3] |

| CAS Number | 1002359-83-2 | [3] |

| Molecular Formula | C₁₁H₂₁N₃O₃ | [3] |

| Molecular Weight | 243.30 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [5] |

Computed Properties and Molecular Descriptors

Computational models provide valuable insights into the behavior of a molecule in various chemical and biological environments.

| Descriptor | Value | Significance | Source |

| XLogP3 | 0.1 | Indicates relatively balanced hydrophilicity/lipophilicity. | [3] |

| Hydrogen Bond Donors | 2 | The -NH and -NH₂ groups can participate in hydrogen bonding. | [3] |

| Hydrogen Bond Acceptors | 4 | The three oxygen atoms and piperidine nitrogen can act as H-bond acceptors. | [3] |

| Polar Surface Area | 84.7 Ų | Suggests moderate cell permeability characteristics. | [3] |

| Rotatable Bond Count | 3 | Relates to conformational flexibility. | [3] |

Structural Analysis

The molecule's functionality is dictated by its three-dimensional structure and the interplay of its constituent parts.

Caption: Core components of the title compound.

-

Boc Protecting Group: This bulky group sterically hinders and electronically deactivates the piperidine nitrogen, preventing it from acting as a nucleophile or base in many reactions. It can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary amine for further functionalization.

-

Piperidine Ring: The chair conformation of the piperidine ring and the equatorial orientation of the substituent at the C3 position are critical for its interaction with biological targets. The (R)-stereochemistry at this position is fixed, making it an ideal candidate for creating stereospecific drugs.

-

Hydrazide Group: This is the primary reactive center for synthetic diversification. The terminal -NH₂ group is strongly nucleophilic, readily reacting with electrophiles.

Section 2: Chemical Profile and Reactivity

The synthetic utility of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide stems from the predictable and versatile reactivity of its hydrazide functional group.

Key Reactions of the Hydrazide Moiety

The nucleophilic nature of the terminal amine allows for several important transformations, making it a powerful synthon for creating heterocyclic systems.

-

Hydrazone Formation: The most common reaction involves condensation with aldehydes or ketones to form stable hydrazones. This reaction is often the first step in constructing more complex ring systems.

-

Acylation: Reaction with acyl chlorides or anhydrides yields N,N'-diacylhydrazines. This can be used to introduce a wide variety of substituents.

-

Cyclization Reactions: The hydrazide is a key precursor for five-membered heterocycles. For instance, reaction with β-ketoesters can yield pyrazoles, while reaction with 1,2-dicarbonyl compounds can lead to the formation of pyridazines.

Caption: Major reaction pathways for the hydrazide group.

Stability and Deprotection

The compound is stable under neutral and basic conditions. The Boc group is robust but can be efficiently removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), liberating the piperidine nitrogen for subsequent reactions. This orthogonal stability is a cornerstone of its utility in multi-step synthesis.

Section 3: Synthesis and Analytical Characterization

The preparation of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is typically straightforward, starting from its corresponding carboxylic acid, which is commercially available.

General Synthesis Protocol

The conversion of a carboxylic acid ester to a hydrazide is a standard and high-yielding transformation. The following protocol is a representative method.

Causality: The synthesis begins by converting the carboxylic acid to a more reactive species, typically a methyl or ethyl ester, to facilitate nucleophilic acyl substitution. Hydrazine, being a potent nucleophile, then displaces the alkoxy group to form the thermodynamically stable hydrazide.

Caption: A typical two-step synthesis workflow.

Step-by-Step Methodology:

-

Esterification:

-

Dissolve (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in methanol.[5]

-

Add a catalytic amount of strong acid (e.g., H₂SO₄) or use a reagent like thionyl chloride (SOCl₂).

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction, neutralize the acid, and extract the ester with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.

-

-

Hydrazinolysis:

-

Dissolve the crude methyl ester in a suitable alcohol solvent, such as ethanol.

-

Add hydrazine hydrate (typically 1.5-3.0 eq) to the solution at room temperature.

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for 4-12 hours.[6] Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or ethyl acetate/hexane) to afford the pure hydrazide.

-

Analytical Characterization Protocol: Purity Assessment by HPLC

Purity is paramount for use in drug discovery. High-Performance Liquid Chromatography (HPLC) is the standard method for its assessment.

-

System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% trifluoroacetic acid or formic acid.

-

Gradient Example: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210-220 nm (for the amide chromophore).

-

Expected Outcome: A pure sample (>95%) should show a single major peak.[1]

Section 4: Applications in Research and Drug Development

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its role as a versatile scaffold to generate libraries of novel compounds for biological screening.

-

Scaffold for Combinatorial Chemistry: The reactive hydrazide handle is ideal for parallel synthesis, allowing for the rapid creation of hundreds of derivatives by reacting it with a diverse set of aldehydes, ketones, or other electrophiles.

-

Precursor to Bioactive Molecules: Piperidine derivatives are crucial in the design of therapeutics for neurological disorders.[1] This chiral building block ensures the stereospecific synthesis of drug candidates, which is often critical for efficacy and safety.

-

Development of Enzyme Inhibitors: The structural motifs accessible from this hydrazide are frequently found in enzyme inhibitors, particularly for proteases and kinases, making it a valuable starting point for research in oncology and inflammatory diseases.[1]

Conclusion

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a well-defined and highly versatile chemical tool. Its combination of a chiral piperidine core, an orthogonally stable protecting group, and a reactive hydrazide function provides a robust platform for synthetic innovation. A thorough understanding of its properties, reactivity, and handling is essential for any researcher aiming to leverage its potential in the synthesis of novel, biologically active compounds. This guide provides the foundational knowledge necessary to effectively incorporate this valuable building block into drug discovery and development programs.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545809, 1-BOC-3-Aminopiperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545699, 1-Boc-3-hydroxypiperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29922274, (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. Retrieved from [Link]

- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

Yadav, J. S., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research. Retrieved from [Link]

-

Bulletin of the Karaganda university. (n.d.). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Retrieved from [Link]

-

Molecules. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide | C11H21N3O3 | CID 29922274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-BOC-AMINO-PIPERIDINYL-1,1-CARBOXYLIC ACID | 252720-31-3 [chemicalbook.com]

- 5. 163438-09-3|(R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. dist.buketov.edu.kz [dist.buketov.edu.kz]

Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide from the corresponding carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, including the piperidine scaffold and the reactive hydrazide moiety, make it a valuable building block for the synthesis of a diverse range of pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide from its corresponding carboxylic acid, with a focus on the widely employed peptide coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The guide delves into the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, and discusses methods for purification and characterization of the final product. Furthermore, it addresses critical safety considerations for handling the reagents involved and highlights the relevance of the target molecule in the landscape of modern drug discovery.

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various non-covalent interactions allow it to serve as a versatile scaffold for the design of potent and selective therapeutic agents. The incorporation of a chiral center, as seen in the (R)-piperidine-3-carboxylic acid framework, introduces three-dimensional complexity that can be crucial for achieving specific interactions with biological targets.

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and allows for selective reactions at other functional groups.[2][3] The hydrazide functional group is a versatile synthon that can be readily converted into various heterocyclic systems or used as a linker in the construction of more complex molecules.[4] Consequently, (R)-1-Boc-piperidine-3-carboxylic acid hydrazide serves as a key intermediate in the synthesis of novel drug candidates for a range of therapeutic areas.[2]

Synthetic Strategy: Amide Bond Formation via Carbodiimide Coupling

The conversion of a carboxylic acid to a hydrazide is a type of amide bond formation. A common and efficient method to achieve this transformation is through the use of coupling agents, such as carbodiimides, in the presence of an activating agent. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) and 1-hydroxybenzotriazole (HOBt) is a widely used and effective system for this purpose.[5][6]

The EDC/HOBt Coupling Mechanism

The reaction proceeds through a multi-step mechanism that activates the carboxylic acid, making it susceptible to nucleophilic attack by hydrazine.

Figure 1: The reaction mechanism of EDC/HOBt mediated hydrazide synthesis.

-

Activation of the Carboxylic Acid: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate.

-

Formation of the HOBt Ester: This intermediate is prone to side reactions and racemization. HOBt acts as an activating agent by reacting with the O-acylisourea to form a more stable HOBt active ester. This step also releases a soluble urea byproduct.[7]

-

Nucleophilic Attack by Hydrazine: The HOBt ester is then susceptible to nucleophilic attack by hydrazine. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the carbonyl carbon of the active ester.

-

Formation of the Hydrazide: This attack leads to the formation of a tetrahedral intermediate, which then collapses to form the desired hydrazide product and regenerates HOBt.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| (R)-1-Boc-piperidine-3-carboxylic acid | 229.28 | 163438-09-3 | White solid |

| EDC-HCl | 191.70 | 25952-53-8 | Water-soluble carbodiimide |

| HOBt (anhydrous) | 135.12 | 2592-95-2 | Activating agent |

| Hydrazine hydrate (~50-60%) | 50.06 (for N₂H₄·H₂O) | 7803-57-8 | Colorless liquid, strong reducing agent |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Common organic solvent |

| Saturated sodium bicarbonate solution | - | - | Basic aqueous solution for workup |

| Anhydrous sodium sulfate | 142.04 | 7757-82-6 | Drying agent |

Step-by-Step Procedure

Figure 2: A streamlined workflow for the synthesis of the target hydrazide.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Coupling Agents: Cool the solution to 0°C using an ice bath. To the stirred solution, add HOBt (1.1 eq) followed by EDC-HCl (1.2 eq).

-

Activation: Allow the reaction mixture to stir at 0°C for 30 minutes to ensure the formation of the HOBt active ester.

-

Addition of Hydrazine: While maintaining the temperature at 0°C, add hydrazine hydrate (1.5 eq) dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted HOBt and the urea byproduct) and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Characterization Data

| Property | Value |

| Molecular Formula | C₁₁H₂₁N₃O₃[8] |

| Molecular Weight | 243.30 g/mol [8] |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.45 (s, 9H), 1.55-1.90 (m, 4H), 2.35-2.50 (m, 1H), 2.80-3.00 (m, 1H), 3.60-4.20 (m, 4H), 7.50 (br s, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 25.5, 28.4, 41.0, 44.5, 45.8, 80.0, 154.8, 174.5 |

Note: NMR data is predicted and may vary slightly based on experimental conditions.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Can cause skin and eye irritation.[9][10][11] May cause an allergic skin reaction.[10][11] Harmful if swallowed and toxic in contact with skin.[10][11] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][11][12]

-

Hydroxybenzotriazole (HOBt): Anhydrous HOBt is potentially explosive and sensitive to heat, shock, and friction.[13][14] It is highly flammable.[14] Handle with extreme care and avoid grinding or subjecting it to impact.[13] Use in a well-ventilated area and wear appropriate PPE.[13][15]

-

Hydrazine Hydrate: Is corrosive and can cause severe skin burns and eye damage.[16][17] It is toxic if swallowed or in contact with skin and fatal if inhaled.[16][17][18] It is also a suspected carcinogen.[16][17][18] All handling of hydrazine hydrate must be conducted in a fume hood with appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[19]

Conclusion

The synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide from its corresponding carboxylic acid is a straightforward and efficient process when utilizing the EDC/HOBt coupling methodology. This in-depth guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and essential information regarding purification, characterization, and safety. The versatility of the resulting hydrazide as a building block in medicinal chemistry underscores the importance of this synthetic transformation. By following the procedures and safety precautions outlined in this guide, researchers and drug development professionals can reliably produce this valuable intermediate for their ongoing research and development endeavors.

References

-

PubChem. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. National Center for Biotechnology Information. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

- Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

-

ResearchGate. Selected pharmaceutical structures containing piperidine scaffold. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

Carl ROTH. Safety Data Sheet: EDC-HCl. [Link]

-

SAGE Journals. Peptide Coupling Reagents, More than a Letter Soup. [Link]

-

CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

-

Sartorius. SAFETY DATA SHEET - EDC. [Link]

-

Acros Organics. Hydrazine hydrate - SAFETY DATA SHEET. [Link]

-

Loba Chemie. 1-HYDROXYBENZOTRIAZOLE ANHYDROUS EXTRA PURE - Safety Data Sheet. [Link]

-

Anaspec. Safety Data Sheet (SDS) - 1-Hydroxybenzotriazole hydrate. [Link]

-

Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

-

PubMed. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. [Link]

-

ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-Hydroxybenzotriazole hydrate, 98% (9-15% water). [Link]

-

Carl ROTH. Safety Data Sheet: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. [Link]

-

PubChem. 1-BOC-3-Aminopiperidine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

- 5. peptide.com [peptide.com]

- 6. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide | C11H21N3O3 | CID 29922274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sartorius.com [sartorius.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. carlroth.com [carlroth.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. lobachemie.com [lobachemie.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. nexchem.co.uk [nexchem.co.uk]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

The Pivotal Role of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide in Modern Medicinal Chemistry: An In-Depth Technical Guide

Introduction: The Strategic Importance of Chiral Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the demand for molecules with high specificity and improved therapeutic indices is paramount. Chiral piperidine scaffolds have emerged as privileged structures in medicinal chemistry, frequently incorporated into a vast number of active pharmaceutical ingredients (APIs). Their presence in a molecule can significantly influence its pharmacological profile by modulating physicochemical properties, enhancing biological activity and selectivity, improving pharmacokinetic parameters, and reducing off-target effects such as hERG toxicity.[1] The (R)-1-Boc-piperidine-3-carboxylic acid moiety, in particular, represents a key chiral building block, offering a structurally rigid framework that can be strategically functionalized to interact with biological targets with high affinity and stereoselectivity.

This technical guide provides an in-depth exploration of the role of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, a versatile derivative of this scaffold, in medicinal chemistry. We will delve into its synthesis, chemical properties, and its strategic application in the construction of complex molecular architectures for targeted therapies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their quest for novel therapeutics.

Physicochemical Properties and Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide, also known by its IUPAC name tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate, is a stable, white solid at room temperature.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility in common organic solvents, making it amenable to a wide range of reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁N₃O₃ | PubChem[2] |

| Molecular Weight | 243.30 g/mol | PubChem[2] |

| IUPAC Name | tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate | PubChem[2] |

| CAS Number | 1002359-83-2 | PubChem[2] |

The synthesis of this chiral hydrazide typically starts from (R)-piperidine-3-carboxylic acid or a suitable precursor. A general synthetic strategy involves the protection of the piperidine nitrogen with a Boc group, followed by the activation of the carboxylic acid and subsequent reaction with hydrazine hydrate. The synthesis of the parent chiral amine, (R)-3-amino-1-Boc-piperidine, has been achieved through various methods, including chiral resolution of the corresponding racemic carboxylic acid or asymmetric synthesis from precursors like L-glutamic acid.[3]

The (R)-3-Aminopiperidine Core: A Cornerstone in DPP-4 Inhibitors

The true value of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide in medicinal chemistry is best understood by examining the role of its corresponding amine, (R)-3-aminopiperidine, in several blockbuster drugs. This chiral amine is a key structural component of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.

DPP-4 inhibitors work by prolonging the action of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner. The (R)-3-aminopiperidine moiety in these drugs plays a crucial role in binding to the S2 subsite of the DPP-4 enzyme.

Case Study 1: Trelagliptin

Trelagliptin is a once-weekly DPP-4 inhibitor. Its synthesis involves the nucleophilic substitution of a chloropyrimidine derivative with (R)-3-aminopiperidine.[4] To avoid side reactions, a Boc-protected version of the aminopiperidine is often used.[4] This underscores the importance of having readily available and versatile (R)-3-aminopiperidine synthons like (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, which can be readily converted to the required amine.

Case Study 2: Linagliptin

Linagliptin is another potent and selective DPP-4 inhibitor. Several synthetic routes to Linagliptin have been developed, with a key step being the condensation of a xanthine-based core with (R)-3-aminopiperidine.[5] The use of (R)-3-Boc-aminopiperidine is a common strategy to ensure the desired stereochemistry and to facilitate the coupling reaction.[5]

The recurring presence of the (R)-3-aminopiperidine scaffold in these and other DPP-4 inhibitors highlights the critical role of chiral building blocks like (R)-1-Boc-piperidine-3-carboxylic acid hydrazide in the efficient and stereocontrolled synthesis of these important drugs.

Caption: Role of (R)-3-aminopiperidine core in DPP-4 inhibitors.

The Hydrazide Moiety: A Gateway to Bioactive Heterocycles

The carboxylic acid hydrazide functionality of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a versatile chemical handle that opens up a plethora of synthetic possibilities. Hydrazides are key precursors for the synthesis of various five-membered heterocycles, which are prevalent in many biologically active compounds.

Synthesis of Pyrazole Scaffolds for Factor XIa Inhibitors

The reaction of a hydrazide with a 1,3-dicarbonyl compound is a classic and efficient method for the synthesis of pyrazoles.[6] Pyrazole-containing molecules have garnered significant attention as potential inhibitors of Factor XIa (FXIa), a promising target for the development of new anticoagulants with a reduced risk of bleeding compared to current therapies.[7]

Illustrative Experimental Protocol: Synthesis of a Chiral Pyrazole Derivative

The following protocol illustrates how (R)-1-Boc-piperidine-3-carboxylic acid hydrazide can be used to synthesize a chiral pyrazole, a potential scaffold for FXIa inhibitors.

Step 1: Synthesis of a 1,3-Dicarbonyl Compound

-

A suitable ketone is treated with a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF).

-

An appropriate ester, such as diethyl oxalate, is then added to the enolate to form the 1,3-dicarbonyl compound via a Claisen condensation.

-

The reaction is quenched with a mild acid, and the product is extracted and purified.

Step 2: Cyclocondensation with (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

-

The synthesized 1,3-dicarbonyl compound (1 equivalent) and (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1 equivalent) are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

The mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired chiral pyrazole derivative.

Sources

- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]

- 2. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide | C11H21N3O3 | CID 29922274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 4. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-Boc-Nipecotic Acid Hydrazide: A Versatile Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the demand for structurally novel and stereochemically defined building blocks is incessant. Chiral piperidine scaffolds, in particular, are privileged structures found in numerous FDA-approved drugs and clinical candidates. This guide focuses on (R)-1-Boc-nipecotic acid hydrazide, a highly valuable chiral building block that combines the stereochemical integrity of the (R)-nipecotic acid core with the synthetic versatility of a Boc-protected amine and a reactive hydrazide functional group. We will explore its strategic importance, synthesis, characterization, and diverse applications, providing field-proven insights and detailed protocols for its effective utilization in drug discovery programs, especially those targeting the central nervous system.

The Strategic Value of Chiral Piperidines in Medicinal Chemistry

The Imperative of Chirality in Drug Design

Biological systems are inherently chiral. Receptors, enzymes, and other biological targets are composed of chiral amino acids and sugars, creating specific three-dimensional environments. Consequently, the interaction between a drug molecule and its target is highly dependent on the drug's stereochemistry.[1] Enantiomers of a chiral drug can exhibit significantly different pharmacology, with one enantiomer providing the desired therapeutic effect while the other may be inactive, less potent, or even responsible for adverse effects.[2] The use of chiral building blocks, such as (R)-1-Boc-nipecotic acid hydrazide, allows chemists to introduce a defined stereocenter early in the synthesis, ensuring stereochemical control and leading to safer, more effective drug candidates.[3][4][5]

The Piperidine Scaffold: A Privileged Structure

The piperidine ring is a saturated six-membered nitrogen-containing heterocycle that is a cornerstone of medicinal chemistry. Its prevalence in pharmaceuticals stems from its ability to adopt low-energy chair conformations, presenting substituents in well-defined axial and equatorial orientations. This allows for precise spatial positioning of pharmacophoric groups to optimize target engagement. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enhancing aqueous solubility and enabling potent ionic interactions with biological targets.

Nipecotic Acid Derivatives as Bioactive Scaffolds

Nipecotic acid, or piperidine-3-carboxylic acid, is a cyclic β-amino acid known primarily as a gamma-aminobutyric acid (GABA) uptake inhibitor.[6][7] By blocking GABA transporters (GATs), nipecotic acid derivatives increase the concentration of GABA in the synaptic cleft, leading to inhibitory neurotransmission. This mechanism is a validated strategy for treating neurological disorders such as epilepsy.[8] As a result, the nipecotic acid core serves as a powerful starting point for designing novel modulators of GABAergic systems and other CNS targets.[9] The (R)-enantiomer, specifically, often shows distinct biological activity profiles compared to its (S)-counterpart, making stereospecific synthesis critical.[8]

Physicochemical and Structural Properties of (R)-1-Boc-Nipecotic Acid Hydrazide

Molecular Structure and Stereochemistry

(R)-1-Boc-nipecotic acid hydrazide, systematically named tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate, possesses three key structural features that define its utility:[10]

-

The (R)-Stereocenter: A fixed chiral center at the C3 position of the piperidine ring.

-

The N-Boc Group: A tert-butoxycarbonyl protecting group on the piperidine nitrogen. This group is robust under a wide range of reaction conditions (e.g., basic, nucleophilic, reductive) but can be cleanly removed under mild acidic conditions, enabling orthogonal synthetic strategies.[11]

-

The Hydrazide Moiety: A versatile functional group that serves as a nucleophile and a precursor for a vast array of chemical transformations, most notably the formation of hydrazones and various heterocycles.[12]

Caption: Chemical structure of (R)-1-Boc-nipecotic acid hydrazide.

Physicochemical Data

A summary of the key physicochemical properties is essential for planning experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁N₃O₃ | PubChem[10] |

| Molecular Weight | 243.30 g/mol | PubChem[10] |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Melting Point | 104-106 °C | ECHEMI[13] |

| Solubility | Soluble in organic solvents like Methanol, Ethanol, DMSO, DMF | Sihauli Chemicals[14] |

| XLogP3 | 0.1 | PubChem[10] |

Synthesis and Characterization

The synthesis of (R)-1-Boc-nipecotic acid hydrazide is a reliable and scalable process, typically starting from the commercially available (R)-nipecotic acid. The process is self-validating as the progress and purity can be monitored at each stage using standard analytical techniques.

Synthetic Strategy Overview

The most direct synthetic route involves a two-step sequence:

-

N-Boc Protection: The secondary amine of (R)-nipecotic acid is protected to prevent side reactions in the subsequent step.

-

Hydrazide Formation: The carboxylic acid of the N-protected intermediate is converted to the corresponding hydrazide. This is often achieved via an ester intermediate to facilitate a clean reaction with hydrazine.

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Step A: Synthesis of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid [15]

-

Rationale: This step protects the reactive secondary amine. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent, and sodium bicarbonate provides the mild basic conditions necessary to deprotonate the carboxylic acid and facilitate the reaction without causing racemization. A mixed solvent system of THF/water ensures all reagents remain in solution.

-

Procedure:

-

Dissolve (R)-nipecotic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add sodium bicarbonate (1.4 eq) to the solution and stir until dissolved.

-

Add di-tert-butyl dicarbonate (1.4 eq) portion-wise to the reaction mixture.

-

Stir the mixture vigorously at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, dilute the mixture with water and wash with diethyl ether to remove unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product into dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Boc-nipecotic acid as a white solid.

-

Step B: Synthesis of (R)-1-Boc-nipecotic acid hydrazide

-

Rationale: Direct conversion of a carboxylic acid to a hydrazide can be low-yielding. A more robust method involves first converting the acid to an ester, which is a more reactive electrophile towards hydrazine. This two-stage approach ensures high conversion and purity. The reaction is driven to completion by refluxing in ethanol.[13]

-

Procedure:

-

Convert the product from Step A to its ethyl ester via Fischer esterification (reflux in ethanol with a catalytic amount of sulfuric acid). Isolate the ester after workup.

-

Dissolve the resulting (R)-1-Boc-nipecotic acid ethyl ester (1.0 eq) in ethanol.

-